N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide
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Overview
Description
N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is formed by the cyclization of appropriate thiosemicarbazide derivatives with carbon disulfide in the presence of a base.
Introduction of the Fluorobenzyl Group: The 2-fluorobenzyl group is introduced via nucleophilic substitution reactions, where the thiadiazole derivative reacts with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Benzamide Moiety: The final step involves the coupling of the thiadiazole derivative with 3,4-dimethylbenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would also be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The fluorobenzyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted benzyl derivatives
Scientific Research Applications
N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as an anti-tumor agent.
Biological Research: The compound is used in the study of protein kinases, particularly in understanding the binding interactions with protein kinase B from Mycobacterium tuberculosis.
Chemical Biology: It serves as a tool compound for investigating the role of thiadiazole derivatives in various biological processes.
Mechanism of Action
The mechanism of action of N-(5-((2-fluorobenzyl)thio)-1,3,4-dimethylbenzamide involves its interaction with specific molecular targets:
Protein Kinase Inhibition: The compound binds to the active site of protein kinases, inhibiting their activity.
Anti-Tumor Activity: The compound induces cell cycle arrest and inhibits the migration and proliferation of cancer cells by targeting specific signaling pathways involved in tumor growth.
Comparison with Similar Compounds
N-(5-((2-fluorobenzyl)thio)-1,3,4-dimethylbenzamide can be compared with other thiadiazole derivatives:
N-(5-((3,5-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(4-(phenylamino)quinazolin-2-yl)thioacetamide: This compound also exhibits anti-tumor activity but has different substituents that may affect its potency and specificity.
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole core structure but differ in their substituents, leading to variations in their biological activities and applications.
Properties
IUPAC Name |
N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3OS2/c1-11-7-8-13(9-12(11)2)16(23)20-17-21-22-18(25-17)24-10-14-5-3-4-6-15(14)19/h3-9H,10H2,1-2H3,(H,20,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTJBIZHYFHIKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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